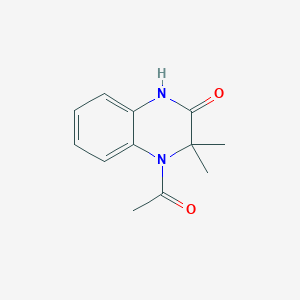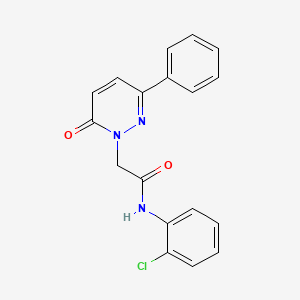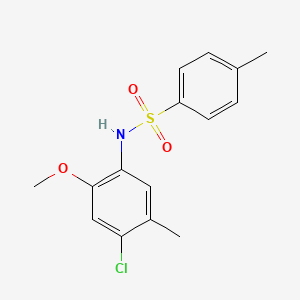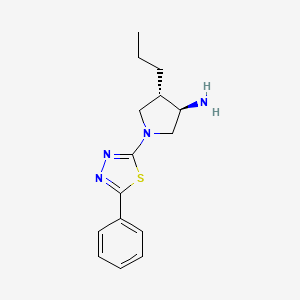
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone (ADDQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinoxaline family, which is known for its diverse pharmacological properties.
作用机制
The exact mechanism of action of 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by modulating the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine. Additionally, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been reported to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Moreover, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to reduce oxidative stress and inflammation, which may explain its neuroprotective properties.
实验室实验的优点和局限性
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is readily synthesized and can be easily purified. Moreover, it exhibits a range of pharmacological activities, making it a versatile compound for studying the effects of drugs on the nervous system. However, there are also limitations to using 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments. For instance, its mechanism of action is not fully understood, which may limit its use in certain studies.
未来方向
There are several future directions for research on 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Moreover, the development of more potent and selective analogs of 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone may lead to the discovery of new drugs with improved pharmacological properties.
合成方法
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by the condensation of 2-methyl-3,4-diaminobenzoic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone as a white crystalline solid with a melting point of 190-192°C.
科学研究应用
4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a range of pharmacological activities such as anticonvulsant, antidepressant, anxiolytic, and analgesic effects. Moreover, 4-acetyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-acetyl-3,3-dimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14-10-7-5-4-6-9(10)13-11(16)12(14,2)3/h4-7H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNAYHRQNUMLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC(=O)C1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)


![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)

![4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)